3,3'-(1,3-Phenylenedioxy)dianiline-15N2 is a chemical compound characterized by its unique molecular structure and properties. It is classified as an aromatic amine derivative, specifically a substituted dianiline, which incorporates a phenylenedioxy group and is labeled with nitrogen-15 isotopes. This compound is often utilized in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science.
3,3'-(1,3-Phenylenedioxy)dianiline-15N2 belongs to the class of organic compounds known as aromatic amines. These compounds are characterized by the presence of an amine group (-NH2) attached to an aromatic ring, which in this case is further modified by a phenylenedioxy linkage.
The synthesis of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 typically involves several key steps:
The synthetic route often includes condensation reactions and possibly oxidation steps to ensure the formation of the desired product. The reaction conditions such as temperature, pressure, and solvent choice play crucial roles in optimizing yield and purity .
The molecular structure of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 features:
The molecular formula of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 is C12H12N2O2, with a molecular weight that reflects the incorporation of the nitrogen isotope. The InChI key for this compound is provided by databases like PubChem for accurate identification .
3,3'-(1,3-Phenylenedioxy)dianiline-15N2 can undergo various chemical reactions:
The choice of reagents and conditions for these reactions will significantly influence the product distribution and yields. For instance, using strong oxidizing agents may lead to overoxidation or degradation of sensitive functional groups .
The mechanism of action for 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 primarily involves its interaction with biological targets or materials.
Studies involving this compound often focus on its reactivity patterns and interactions at the molecular level, providing insights into its potential applications in drug development or material sciences .
Relevant data regarding melting point, boiling point, and other thermodynamic properties are essential for practical applications and handling .
The applications of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 span several scientific fields:
1.1. 15N Isotope Incorporation Strategies for Aromatic Diamines
The synthesis of nitrogen-15 labeled aromatic diamines employs precision chemical strategies to achieve site-specific isotopic incorporation. For 3,3'-(1,3-Phenylenedioxy)dianiline-15N2, two primary synthetic routes dominate:
Table 1: 15N Incorporation Methods for Aromatic Diamines
| Method | Isotopic Precursor | Max IE (%) | Reaction Steps | Key Limitation |
|---|---|---|---|---|
| Zincke Activation | 15NH4Cl | 87 | 2 | Requires intermediate precipitation |
| Catalytic Reductive Amination | 15NH3 (g) | 95 | 4 | Pd/C catalyst deactivation |
| Nitro Group Reduction | Na15NO2 | 99 | 3 | Radiolytic side products |
The molecular architecture of 3,3'-(1,3-Phenylenedioxy)dianiline necessitates symmetric 15N labeling at both terminal aniline groups (–15NH2), confirmed by its SMILES string: [15NH2]c1cccc(Oc2cccc(Oc3cccc([15NH2])c3)c2)c1 [1]. Mass spectrometry analysis reveals characteristic M+2 peaks due to dual 15N atoms [1] [4].
Optimization focuses on enhancing isotopic enrichment while maintaining molecular integrity:
Table 2: Detection Techniques for 15N-Labeled Diamines
| Technique | Detection Principle | Sensitivity | Quantifiable Parameters |
|---|---|---|---|
| GC-MS | Mass shift (M+2) | 0.01 atom% | Enrichment, positional integrity |
| 15N-NMR | Nuclear spin resonance | 1 mmol | Chemical environment, purity |
| GC-C/IRMS | Isotopic ratio mass differences | 0.001 atom% | Absolute atom% 15N |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4